2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS No.: 941895-34-7
Cat. No.: VC7143773
Molecular Formula: C21H18F2N4O
Molecular Weight: 380.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941895-34-7 |
|---|---|
| Molecular Formula | C21H18F2N4O |
| Molecular Weight | 380.399 |
| IUPAC Name | 2,4-difluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H18F2N4O/c22-15-5-8-17(18(23)13-15)21(28)24-16-6-3-14(4-7-16)19-9-10-20(26-25-19)27-11-1-2-12-27/h3-10,13H,1-2,11-12H2,(H,24,28) |
| Standard InChI Key | HGFCFCHGBMXHEF-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Introduction
2,4-Difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with a specific molecular structure that includes difluorobenzamide and pyridazinylpyrrolidine moieties. This compound is not extensively documented in the available literature, but its structural components suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Potential Applications
While specific applications of 2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide are not detailed in the available literature, compounds with similar structural motifs are often explored for their biological activities. These may include:
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Pharmacological Targets: Compounds with benzamide and pyridazine rings are sometimes investigated for their interactions with various biological targets, such as receptors or enzymes.
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Therapeutic Areas: Potential therapeutic areas could include neurological disorders, cardiovascular diseases, or metabolic conditions, depending on the compound's specific biological activity.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the benzamide core, introduction of the difluorophenyl group, and attachment of the pyridazinylpyrrolidine moiety. Common methods might involve amide coupling reactions and nucleophilic substitutions.
| Synthetic Step | Description |
|---|---|
| 1. Formation of Benzamide Core | Reaction of a difluorobenzoic acid derivative with an appropriate amine |
| 2. Introduction of Pyridazinyl Group | Coupling reaction to attach the pyridazinyl ring to the phenyl core |
| 3. Attachment of Pyrrolidin-1-yl Moiety | Nucleophilic substitution or alkylation to introduce the pyrrolidin-1-yl group |
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies would need to focus on its synthesis, purification, and biological evaluation. This could involve in vitro assays to assess its activity against potential targets and in vivo studies to evaluate its pharmacokinetics and efficacy.
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